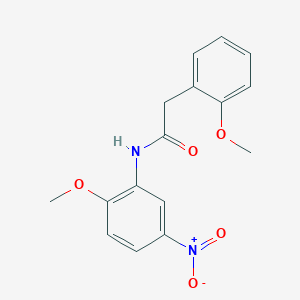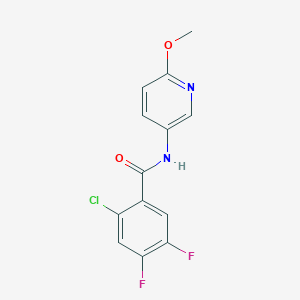![molecular formula C22H25ClN2O3S B5586799 2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a part of a broader class of chemicals that combine structural motifs of tetrahydroisoquinoline and piperidine, often modified with sulfonyl groups. These compounds are of interest due to their potential antimicrobial activities and ability to induce oxidative stress in various cancer cells. Research has explored various synthetic routes, molecular structures, and properties of related molecules.
Synthesis Analysis
Several synthetic approaches have been developed for related compounds, highlighting the diversity of methods available. A notable method involves the Pictet–Spengler reaction, which has been used to synthesize various tetrahydroisoquinoline derivatives. This approach often employs sulfonyl groups as activating or protecting agents, facilitating the cyclization processes necessary for constructing the complex molecular architecture of these compounds (Jian Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through a combination of spectral and crystallographic techniques. X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry have been pivotal in confirming the configurations of synthesized compounds. These analyses not only confirm the structural integrity but also help in understanding the molecular interactions and conformations critical for their biological activities (S. Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with sulfonyl and chloro groups, which can participate in various organic reactions. The presence of these functional groups allows for further modifications and derivatizations, expanding the chemical diversity and potential applications of these molecules. For instance, sulfonyl groups have been exploited in radical-triggered addition reactions, offering routes to novel heterocyclic compounds with potential pharmacological properties (Ramóna Madácsi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of sulfonyl and chloro groups, which can affect polarity and molecular interactions. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are often employed to characterize these aspects, although specific studies on the compound were not found in the presented research.
Chemical Properties Analysis
Chemical properties, including reactivity, potential for bond formation, and susceptibility to specific reactions, are key to understanding the utility and potential applications of these compounds. Studies have shown that the sulfonyl group can act as an electrophile in various chemical reactions, enabling the synthesis of a wide range of derivatives with altered biological activities. The ability to undergo transformations such as sulfonylation, halogenation, and cyclization makes these compounds versatile intermediates in organic synthesis (C. Silveira et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c23-21-9-3-5-17(13-21)16-29(27,28)25-11-4-8-20(15-25)22(26)24-12-10-18-6-1-2-7-19(18)14-24/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIAJQRSDHGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
![(3R*,4R*)-1-[(3-fluoro-4-hydroxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5586734.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5586751.png)
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)

![10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)